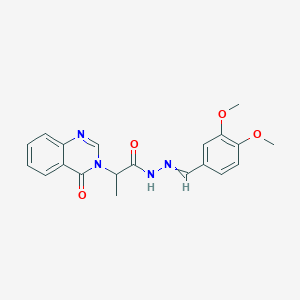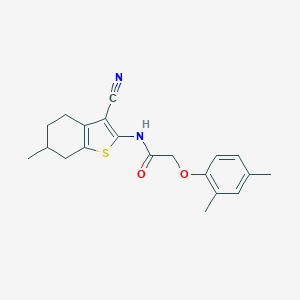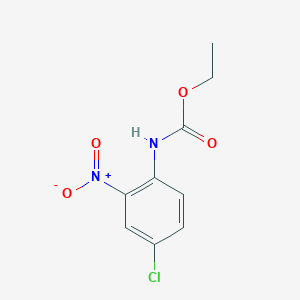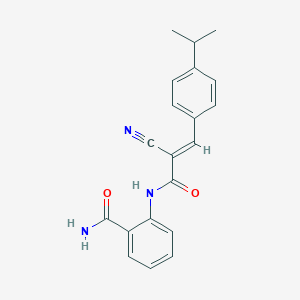![molecular formula C11H12ClN3S B255266 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea, also known as CPMEPTU, is a chemical compound that has gained significant attention in scientific research. CPMEPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, this compound has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has several advantages for lab experiments. It has been synthesized using various methods, and high yields can be obtained. Additionally, this compound has been extensively studied for its biological applications, and its mechanism of action is well-understood. However, this compound has limitations in terms of its solubility in water, which can affect its bioavailability and efficacy in biological systems.
Direcciones Futuras
For 1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea research include investigating its potential as a therapeutic agent, elucidating its mechanism of action, and optimizing its synthesis and formulation for improved bioavailability and efficacy.
Métodos De Síntesis
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with propargylamine and ammonium thiocyanate. The reaction mixture is then treated with sodium hydroxide to obtain this compound. Another method involves the reaction of 2-chlorobenzaldehyde with propargylamine and potassium thiocyanate, followed by treatment with hydrochloric acid to obtain this compound. These methods have been optimized to obtain high yields of this compound and have been used in various scientific research studies.
Aplicaciones Científicas De Investigación
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea has been extensively studied for its biological applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also shown anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines. Additionally, this compound has shown neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress-induced damage.
Propiedades
Fórmula molecular |
C11H12ClN3S |
|---|---|
Peso molecular |
253.75 g/mol |
Nombre IUPAC |
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12ClN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8- |
Clave InChI |
AQOSJGSRDFCSFV-ZSOIEALJSA-N |
SMILES isomérico |
C=CCNC(=S)N/N=C\C1=CC=CC=C1Cl |
SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
SMILES canónico |
C=CCNC(=S)NN=CC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)


![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)